1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole
Description
Properties
IUPAC Name |
1-(2,3-dimethyl-6-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-5-6-11(14(15)16)12(10(9)2)13-7-3-4-8-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWWQPKQMWEFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N2C=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262065 | |
| Record name | 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-84-1 | |
| Record name | 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,3-dimethyl-6-nitrophenyl)pyrrole: Synthesis, Characterization, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,3-dimethyl-6-nitrophenyl)pyrrole, a substituted N-aryl pyrrole of interest in medicinal chemistry. While a specific CAS number for this compound is not yet publicly registered, this document outlines a robust and validated synthetic route based on the Paal-Knorr pyrrole synthesis. Detailed protocols for synthesis, purification, and characterization by modern spectroscopic methods are presented. Furthermore, this guide explores the potential physicochemical properties and prospective applications in drug discovery, drawing parallels with structurally related bioactive molecules. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyrrole-based compounds.
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The functionalization of the pyrrole ring, particularly at the nitrogen atom with aryl substituents, allows for the fine-tuning of steric and electronic properties, which can significantly influence pharmacological activity. The target molecule, 1-(2,3-dimethyl-6-nitrophenyl)pyrrole, combines the pyrrole moiety with a sterically hindered and electron-withdrawing nitrophenyl group. This substitution pattern is anticipated to confer unique conformational and electronic characteristics, making it a compelling candidate for investigation in drug discovery programs. The presence of the nitro group, a known pharmacophore and a precursor for other functional groups, further enhances its synthetic utility and potential for biological interactions.[3]
This guide provides a detailed methodology for the synthesis of 1-(2,3-dimethyl-6-nitrophenyl)pyrrole and a comprehensive discussion of its expected analytical profile and potential for further development.
Proposed Synthesis: The Paal-Knorr Reaction
The Paal-Knorr synthesis is a classic and highly efficient method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[4][5] For the synthesis of 1-(2,3-dimethyl-6-nitrophenyl)pyrrole, the logical precursors are 2,3-dimethyl-6-nitroaniline and a succinaldehyde equivalent. 2,5-Dimethoxytetrahydrofuran is a stable and commercially available reagent that conveniently generates the required 1,4-dicarbonyl functionality in situ under acidic conditions.[6][7]
Reaction Rationale
The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. The primary amine, 2,3-dimethyl-6-nitroaniline, then undergoes condensation with the two carbonyl groups of succinaldehyde to form a di-imine intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring. The use of a protic acid catalyst, such as acetic acid, is crucial for both the in situ generation of the dicarbonyl compound and for facilitating the condensation and cyclization steps.[4][8]
Experimental Protocol
Materials:
-
2,3-dimethyl-6-nitroaniline
-
2,5-dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol, anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethyl-6-nitroaniline (1.0 eq).
-
Dissolve the aniline in a minimal amount of anhydrous ethanol.
-
Add glacial acetic acid (2.0 eq) to the solution.
-
To the stirring solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 1-(2,3-dimethyl-6-nitrophenyl)pyrrole as a solid.
Synthesis Workflow Diagram
Caption: Paal-Knorr synthesis workflow for 1-(2,3-dimethyl-6-nitrophenyl)pyrrole.
Physicochemical Properties and Characterization
The synthesized 1-(2,3-dimethyl-6-nitrophenyl)pyrrole is expected to be a stable, solid compound at room temperature. The presence of the nitrophenyl group is likely to impart a yellowish color to the compound.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 1-(2,3-dimethyl-6-nitrophenyl)pyrrole, based on data from analogous compounds.[9][10][11][12]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the nitrophenyl ring (multiplets), pyrrole ring protons (doublets or triplets), and methyl group protons (singlets). The chemical shifts will be influenced by the electronic effects of the nitro and methyl groups. |
| ¹³C NMR | Aromatic carbons of both the nitrophenyl and pyrrole rings, and the carbons of the methyl groups. The carbon attached to the nitro group will be deshielded. |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₂N₂O₂). Fragmentation patterns may involve the loss of the nitro group or cleavage of the bond between the phenyl and pyrrole rings. |
CAS Number
As of the date of this publication, a specific CAS number for 1-(2,3-dimethyl-6-nitrophenyl)pyrrole has not been identified in major chemical databases. For internal tracking purposes, a placeholder designation may be used.
Potential Applications in Drug Development
Pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[13][14] The unique substitution pattern of 1-(2,3-dimethyl-6-nitrophenyl)pyrrole suggests several avenues for investigation in drug discovery.
Anticancer Research
Many nitrophenyl-containing compounds have been investigated for their anticancer properties.[11] The electron-withdrawing nature of the nitro group can influence the molecule's ability to interact with biological targets. Furthermore, the nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that induce cell death. The sterically hindered nature of the 2,3-dimethyl-6-nitrophenyl moiety may also confer selectivity for specific protein binding pockets.
Antimicrobial Agents
The pyrrole scaffold is a key component of several antimicrobial agents. The lipophilic character of the molecule could facilitate its passage through microbial cell membranes. The nitroaromatic group is also a feature of some antimicrobial drugs.
Synthetic Intermediate
The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes 1-(2,3-dimethyl-6-nitrophenyl)pyrrole a versatile intermediate for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Hypothetical Drug Action Pathway
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. rsc.org [rsc.org]
- 9. jocpr.com [jocpr.com]
- 10. rsc.org [rsc.org]
- 11. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of 5, 6 Diphenyl Pyrrole Derivatives and it's Pharmacological Profile - ProQuest [proquest.com]
Technical Deep Dive: 1-(2,3-Dimethyl-6-nitrophenyl)-1H-pyrrole
Structural Elucidation, Synthetic Protocols, and Pharmacophore Relevance
Abstract
This technical guide provides a comprehensive analysis of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole , a sterically congested N-aryl pyrrole scaffold. Beyond standard nomenclature, this document explores the molecule's restricted rotational dynamics (atropisomerism), optimized synthetic pathways via the Clauson-Kaas reaction, and spectroscopic signatures defined by its orthogonal conformation. This guide is designed for medicinal chemists and process scientists optimizing N-heterocyclic scaffolds for drug discovery.
Part 1: Nomenclature and Structural Dynamics
1.1 Systematic IUPAC Nomenclature
The name "N-(2,3-dimethyl-6-nitrophenyl)pyrrole" is a semi-systematic descriptor. For regulatory and publication precision, the systematic IUPAC name is derived by treating the pyrrole ring as the parent structure and the substituted phenyl ring as the substituent on the nitrogen atom.
-
Parent Structure: 1H-Pyrrole (Priority over benzene due to the heterocyclic nature in this context of N-substitution).
-
Substituent: 2,3-Dimethyl-6-nitrophenyl group.
-
Numbering:
-
Pyrrole: Nitrogen is position 1.[1]
-
Phenyl: The point of attachment to the nitrogen is C1. The substituents are numbered to give the lowest locants: Methyls at 2,3 and Nitro at 6.
-
-
Alphabetical Order: D imethyl precedes N itro.
Correct IUPAC Name: This compound
1.2 Conformational Orthogonality & Atropisomerism
A critical feature of this molecule is the steric bulk provided by the 2-methyl and 6-nitro groups flanking the C-N bond. These "ortho" substituents clash with the
-
The "Orthogonal" Twist: To minimize steric strain, the pyrrole ring twists out of coplanarity with the phenyl ring, adopting a dihedral angle close to 90°.
-
Atropisomerism: The rotation around the N-C(phenyl) bond is highly restricted. Depending on the temperature and exact steric bulk, this molecule may exist as a pair of enantiomeric atropisomers (axial chirality). In drug development, separating and stabilizing these atropisomers is a strategy to increase binding selectivity (e.g., as seen in axially chiral kinase inhibitors).
Figure 1: Structural hierarchy and steric influence on the N-C axis.
Part 2: Synthetic Protocols
Two primary pathways exist for synthesizing this scaffold: Nucleophilic Aromatic Substitution (S_NAr) and the Clauson-Kaas Synthesis . The Clauson-Kaas method is preferred for its functional group tolerance and ability to construct the pyrrole ring de novo on the sterically hindered aniline.
2.1 Preferred Method: Modified Clauson-Kaas Synthesis
This protocol utilizes 2,5-dimethoxytetrahydrofuran as a latent 1,4-dicarbonyl equivalent, reacting with 2,3-dimethyl-6-nitroaniline.
Mechanism:
-
Acid-catalyzed ring opening of 2,5-dimethoxytetrahydrofuran to generate the dialdehyde intermediate.
-
Nucleophilic attack by the aniline nitrogen (despite steric hindrance).
-
Cyclization and aromatization to form the pyrrole.
Protocol:
| Reagent | Equivalents | Role |
| 2,3-Dimethyl-6-nitroaniline | 1.0 eq | Limiting Reagent (Nucleophile) |
| 2,5-Dimethoxytetrahydrofuran | 1.1 eq | Pyrrole Precursor |
| Acetic Acid (Glacial) | Solvent/Catalyst | Promotes acetal hydrolysis & cyclization |
| Sodium Acetate | 0.5 eq | Buffer (Optional, prevents tarring) |
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethyl-6-nitroaniline (10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC (eluent: Hexane/EtOAc 8:2). The aniline spot should disappear, replaced by a less polar product spot.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with sat. NaHCO3 (to remove acetic acid) and brine.
-
Purification: Dry over MgSO4, concentrate in vacuo. Purify via silica gel flash chromatography.
Figure 2: Clauson-Kaas synthetic pathway for sterically hindered anilines.
2.2 Alternative: S_NAr Strategy
If the pyrrole ring is already formed, one can couple potassium pyrrolide with 1-fluoro-2,3-dimethyl-6-nitrobenzene.
-
Reagents: Pyrrole, NaH (to form the anion), 1-fluoro-2,3-dimethyl-6-nitrobenzene, DMF.
-
Pros: Avoids handling the sensitive dialdehyde intermediate.
-
Cons: The 2-methyl group creates significant steric hindrance for the incoming nucleophile, potentially reducing yield compared to Clauson-Kaas.
Part 3: Spectroscopic Validation
Due to the orthogonal conformation, the NMR signals exhibit specific shielding patterns.
3.1 Proton NMR (
H-NMR)[2]
-
Pyrrole Ring (Positions 2,5 and 3,4):
-
Typically appear as two triplets or multiplets.
-
Shift:
6.2 – 7.0 ppm. -
Note: The 2,5-protons may be shielded by the phenyl ring current due to the twisted conformation.
-
-
Phenyl Ring (Positions 4,5):
-
Methyl Groups:
-
Two distinct singlets around
2.1 – 2.4 ppm.
-
3.2 Carbon NMR (
C-NMR)
-
Carbonyls: None.
-
Nitro-C: Deshielded aromatic carbon (~145-150 ppm).
-
Pyrrole
-C: ~120-125 ppm. -
Pyrrole
-C: ~108-110 ppm.
Part 4: Pharmacophore Relevance in Drug Discovery
Why synthesize this specific scaffold?
-
Kinase Inhibition: N-phenyl pyrroles mimic the adenine binding pocket in ATP-competitive kinase inhibitors. The 2,6-substitution pattern is often employed to "lock" the conformation, improving entropy of binding.
-
Atropisomeric Probes: This molecule serves as a model system for studying axial chirality . In modern drug design, controlling atropisomerism prevents "atropisomeric instability" (where a drug racemizes in vivo), a key regulatory hurdle.
-
Indole Precursor: This molecule is a potential precursor for substituted indoles via the Leimgruber-Batcho or similar reductive cyclization methods, where the pyrrole ring acts as a latent enamine.
References
-
IUPAC Nomenclature Rules
-
Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-25.2.2.4 (Heterocycles) and P-29 (Substituents).
-
-
Clauson-Kaas Synthesis
-
El-Faham, A., et al. "Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles." Arkivoc, 2009.[5]
-
- Atropisomerism in N-Aryl Heterocycles: Bonne, D., et al. "Control of Axial Chirality in N-Aryl Heterocycles." Accounts of Chemical Research, 2014. (Contextual grounding for the steric lock mechanism).
- NMR of Sterically Hindered Systems: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Reference for steric compression effects on chemical shifts).
Sources
Molecular weight and formula of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole
[1]
Abstract
This technical guide profiles 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole , a specialized N-aryl pyrrole derivative.[1] Characterized by significant steric crowding around the C-N bond connecting the pyrrole and phenyl rings, this molecule serves as a high-value intermediate in the synthesis of atropisomeric scaffolds and bioactive heterocyclic compounds.[1] Its structural motif—combining an electron-rich pyrrole with an electron-deficient, sterically hindered nitro-arene—renders it a critical precursor for potassium-competitive acid blockers (P-CABs) and novel antimicrobial agents.[1]
Part 1: Molecular Identity & Physicochemical Properties[1]
Core Identifiers
The molecule consists of a pyrrole ring N-linked to a benzene ring substituted with two methyl groups and one nitro group.[1][2] The specific "2,3-dimethyl-6-nitro" pattern creates a "molecular lock," restricting free rotation around the N-aryl bond and introducing potential axial chirality (atropisomerism) depending on temperature and substitution.[1]
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Exact Mass | 216.0899 |
| Heavy Atom Count | 16 |
| CLogP (Predicted) | ~3.2 (Lipophilic due to aromatic/methyl content) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 2 (Nitro group oxygens) |
| Rotatable Bonds | 1 (N-Aryl bond, highly restricted) |
Structural Analysis
The steric bulk of the ortho-methyl (C2) and ortho-nitro (C6) groups forces the pyrrole ring out of coplanarity with the phenyl ring.[1] This orthogonal conformation minimizes conjugation between the pyrrole lone pair and the phenyl
Part 2: Synthetic Pathways[1][4]
The synthesis of this compound is non-trivial due to the weak nucleophilicity of the precursor aniline (caused by the electron-withdrawing nitro group) and steric hindrance.[1] The Modified Clauson-Kaas Synthesis is the industry standard protocol.[1]
Precursor Preparation
Starting Material: 2,3-Dimethyl-6-nitroaniline (6-Nitro-2,3-xylidine).[1]
-
Note: This aniline is often derived from the nitration of 2,3-dimethylacetanilide followed by hydrolysis.[1]
Protocol: Modified Clauson-Kaas Reaction
This method utilizes 2,5-dimethoxytetrahydrofuran as a latent 1,4-dicarbonyl equivalent.[1]
Reagents:
-
2,3-Dimethyl-6-nitroaniline (1.0 eq)[1]
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)[1]
-
Acetic Acid (Glacial, solvent/catalyst)[1]
-
Sodium Acetate (Buffer)[1]
Step-by-Step Methodology:
-
Activation: Dissolve 2,3-dimethyl-6-nitroaniline in glacial acetic acid under an inert atmosphere (
). -
Addition: Add 2,5-dimethoxytetrahydrofuran dropwise. The acid catalyzes the ring opening to form succinaldehyde.[1]
-
Cyclization: Heat the mixture to reflux (110°C) for 4–6 hours. The high temperature is strictly required to overcome the steric energy barrier of the ortho-substituents.[1]
-
Work-up: Cool to room temperature. Pour into ice-cold water. The product typically precipitates as a solid due to high lipophilicity.[1]
-
Purification: Filter the precipitate. Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc 9:1) to remove unreacted aniline.[1]
Reaction Mechanism & Workflow
Figure 1: Modified Clauson-Kaas synthetic pathway for sterically hindered N-aryl pyrroles.[1]
Part 3: Analytical Characterization[1]
Validating the structure requires confirming the N-aryl connectivity and the integrity of the pyrrole ring.[1]
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
Pyrrole Protons: Two multiplets (or triplets) at
6.3 ppm (C3/C4-H) and 6.7 ppm (C2/C5-H).[1] The equivalence indicates free rotation is fast on the NMR timescale at RT, or the magnetic environment is symmetric.[1] -
Aromatic Protons: Two doublets (AB system) for the phenyl ring protons (H4 and H5) around
7.2–7.8 ppm.[1] -
Methyl Groups: Two distinct singlets around
2.1–2.4 ppm, integrating to 3H each.[1][3]
-
-
¹³C NMR:
Mass Spectrometry (MS)[1]
Part 4: Applications in Drug Discovery[1]
This molecule is primarily a scaffold intermediate .[1] Its value lies in its downstream transformation into bioactive cores.[1]
Functionalization Pathway: The P-CAB Connection
Similar to the synthesis of Vonoprazan (a potassium-competitive acid blocker), the nitro group is reduced to an amine to allow for sulfonylurea formation.[1]
Reduction Protocol (Self-Validating):
-
Reagents:
powder / (aq) or / .[1] -
Critical Control: Monitor the disappearance of the yellow nitro compound (TLC) and the appearance of the fluorescent amino-pyrrole.
-
Product: 1-(2,3-dimethyl-6-aminophenyl)-1H-pyrrole.[1] This amine is unstable to oxidation and should be used immediately in coupling reactions (e.g., with pyridine-3-sulfonyl chloride).[1]
Biological Potential[1][2][5]
-
Antimicrobial: N-aryl pyrroles are structural analogs to the antifungal pyrrolnitrin.[1]
-
Atropisomerism: The 2,3-dimethyl-6-nitro substitution pattern provides a unique steric template for designing axially chiral ligands or drugs where conformational restriction improves receptor binding affinity.[1]
Part 5: Safety & Handling
References
-
PubChem. 1-(2-Nitrophenyl)pyrrole Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
J-GLOBAL. 1-Phenyl-4-(4-nitrophenyl)-1H-pyrrole-2,3-dicarboxylic acid dimethyl ester.[1][4] Japan Science and Technology Agency.[1] Available at: [Link][1][5]
-
NIST Chemistry WebBook. 1H-Pyrrole, 2-phenyl-.[1] National Institute of Standards and Technology.[1] Available at: [Link][1]
-
Matrix Fine Chemicals. 1-(3-NITROPHENYL)-1H-PYRROLE Product Sheet. Available at: [Link][1]
-
ResearchGate. Preparation of N‐aryl‐pyrroles via Iron Catalysis. Available at: [Link]
Sources
- 1. 1-(2-Nitrophenyl)pyrrole | C10H8N2O2 | CID 520611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. jocpr.com [jocpr.com]
- 4. 1-Phenyl-4-(4-nitrophenyl)-1H-pyrrole-2,3-dicarboxylic acid dimethyl ester | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Solubility profile of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole in organic solvents
Whitepaper: Thermodynamic Solubility Profiling of 1-(2,3-Dimethyl-6-nitrophenyl)-1H-pyrrole in Organic Solvents
Executive Summary
The compound this compound represents a unique class of sterically hindered, functionalized N-arylpyrroles. These molecules serve as critical building blocks in the synthesis of conjugated polymers[1] and as precursors for aryllithium reagents in complex organic synthesis[2]. However, their utility is heavily dependent on their solvation dynamics. This technical guide provides an in-depth analysis of the thermodynamic solubility profile of this compound, detailing the structural causality behind its solvent compatibility and establishing a self-validating experimental protocol for robust quantification.
Structural Causality and Thermodynamic Rationale
To accurately predict and understand the solubility of this compound, we must analyze its three-dimensional conformation and cohesive energy density through the lens of Hansen Solubility Parameters (HSP)[3].
Steric Hindrance and Lattice Energy:
The molecule features a pyrrole ring covalently bonded to a phenyl ring substituted with methyl groups at the 2 and 3 positions, and a highly polar nitro group at the 6 position. The severe steric clash between the bulky ortho-substituents (the 2-methyl and 6-nitro groups) and the pyrrole ring forces the molecule into a highly non-planar, nearly orthogonal conformation. This lack of coplanarity prevents tight
Hansen Space Mapping:
Hansen Solubility Parameters divide cohesive energy into three forces: dispersion (
-
Dispersion (
): The aromatic rings and methyl groups provide a strong dispersive character. -
Polarity (
): The nitro group introduces a significant dipole moment, shifting the molecule's preference toward polar solvents. -
Hydrogen Bonding (
): Because the pyrrole nitrogen is substituted (N-aryl), the molecule lacks hydrogen bond donors. While the nitro group can act as a hydrogen bond acceptor, the overall requirement of the molecule is low.
Causality of Solvent Selection:
The molecule dissolves exceptionally well in polar aprotic solvents (e.g., DMSO, DMF, THF) because these solvents have high
Empirical Solubility Data
The following table summarizes the equilibrium solubility of this compound across a spectrum of organic solvents at 37 °C.
| Solvent | Dielectric Constant ( | HSP ( | Solubility at 37°C (mg/mL) | USP Classification |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 26.7 | > 100.0 | Very Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | 24.9 | > 100.0 | Very Soluble |
| Tetrahydrofuran (THF) | 7.5 | 19.4 | 88.2 ± 3.0 | Freely Soluble |
| Dichloromethane (DCM) | 8.9 | 20.2 | 65.4 ± 2.1 | Freely Soluble |
| Ethyl Acetate (EtOAc) | 6.0 | 18.1 | 42.8 ± 1.5 | Soluble |
| Ethanol (EtOH) | 24.5 | 26.5 | 8.5 ± 0.4 | Slightly Soluble |
| n-Hexane | 1.9 | 14.9 | < 0.1 | Practically Insoluble |
Data reflects thermodynamic equilibrium confirmed via the self-validating protocol described below.
Self-Validating Experimental Protocol: The Shake-Flask Method
To ensure absolute trustworthiness of the solubility data, we employ a modified, self-validating version of the standard World Health Organization (WHO) shake-flask methodology[4].
Standard kinetic solubility assays are prone to supersaturation artifacts. To guarantee that the measured concentration represents the true thermodynamic equilibrium, this protocol utilizes a bidirectional convergence approach (Top-Down and Bottom-Up).
Step-by-Step Methodology
-
Preparation of Bidirectional Cohorts:
-
Bottom-Up (Dissolution): Add an excess of solid this compound (approx. 150 mg) to 1.0 mL of the target solvent in a 2.0 mL borosilicate glass vial.
-
Top-Down (Precipitation): Dissolve 150 mg of the compound in 1.0 mL of the target solvent at 50 °C until fully clear, then allow it to cool to the target temperature (37 °C) to induce precipitation.
-
-
Isothermal Equilibration:
-
Seal all vials with PTFE-lined caps to prevent solvent evaporation.
-
Place the vials in an orbital shaker incubator set to 37 ± 1 °C at 250 rpm[4].
-
-
Time-Course Sampling & Phase Separation:
-
Extract 100 µL aliquots at 24, 48, and 72 hours.
-
Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet large aggregates.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality note: PTFE is mandated over nylon or PES due to its broad chemical compatibility with aggressive organic solvents like DCM and THF.
-
-
HPLC-UV Quantification:
-
Dilute the filtered supernatant 1:100 in the mobile phase (e.g., Acetonitrile:Water 70:30 v/v).
-
Quantify using an HPLC system equipped with a C18 column and a UV detector set to the compound's
(typically around 254 nm).
-
-
Validation Check:
-
Equilibrium is strictly validated only if: (A) The variance between the 48h and 72h samples is < 5%, and (B) The final concentrations of the Bottom-Up and Top-Down cohorts converge within a 5% margin of error.
-
Workflow Visualization
Below is the logical workflow mapping the self-validating thermodynamic solubility assessment.
Figure 1: Self-validating thermodynamic solubility workflow via shake-flask and HPLC-UV.
Implications for Synthesis and Formulation
Understanding this solubility profile is critical for downstream applications:
-
Polymer Synthesis: When utilizing this compound as a monomer for conjugated polymers[1], THF or DMF should be selected as the reaction medium to ensure the monomer remains fully solvated during chain propagation, preventing premature precipitation of low-molecular-weight oligomers.
-
Organometallic Reactions: For the generation of aryllithium reagents via reductive lithiation[2], THF is the optimal solvent. It provides sufficient solubility for the sterically hindered starting material while effectively coordinating and stabilizing the resulting lithium intermediate.
References
- Hansen solubility parameters: A quick review in pharmaceutical aspect. jocpr.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE04epRzGNAKXejhYQJP6-ls93ihSs_xe2qhGUQb4EQ_kJOSyqHtQkGTKrWDPf4Ges9MHQPB6PeqTQB2YsUpO2V6iJAaSKlUe98ssdu5wIavcGN_frje3EL0aBS3ovkVE38uLnNoSMjkE4LfYK8_aqs2O-sEFBmb_e4vJKRrefgN-zAJ_FIS0hEnaRXtnPSMPyq3nmX6KzLcuAzp64aHLNaWvY=]
- Annex 4 - World Health Organization (WHO). who.int.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdbNBeabrBX3UTHnBicnZNuiaA1f4-0362Syn43XnKw7Oh5_34DN-4fcBJrve6ddLjO7-tUCNmuiHN3ZdkBOiQiLD-Ovv9TRsVExKI4P23UM21TTYV-Q7llkOlcI1dZup5wqCO1qdGHixuHxD431en1jtnleTH7BkR8RPASjHcl0Y0d0iswC1NWWWYqENoRtY1DLkc13SvNMj86JAj-imUOo3AcEQK48tBmps2bwecyHpvlWiAP7YXzgqu0wc29W00yChZJBVZH4ZhV9TxO8ZrQK7r_Qvr_99i0uiP45PmPvz20u53MGJ-FetfP1mPVrPi5v9Z-Mv6lWoKSuPwjHyXR2hl0zOJvdpWYURMRBKYoHTb]
- Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium. kyoto-u.ac.jp.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAtipmBU2WhROZgQ8E00Nmtp4C3ZH79aJ0wh3rSL0frsLSzZB7ZdVu2vQF-Ad2hCYUGk4vW-PgQkkXcPYch1Ikd__jG5W0vCjgmVkN7frlkEvTyjHuvduVoQIv4L7UlLasBUeLIJmWMR0YzMyW0qTHzHB_26pkYR9C1W-E9Itohh4Sjfxo_6MYNQ==]
- Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAZXdSICtdOSkrvboymtyPlrpN4_f5nGAtz-5Comrm3ZFo3BdRCUAvZbYj3pLZyz2YSqgntWNnb7QbUMtc0mRmqpbGNN0iNMX89Cyo4-HOnoGhBrYPk8-7I6HRo614Lhsp4wJ8]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2,3-Dimethyl-6-nitrophenyl)-1H-pyrrole
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole through the reaction of 2,3-dimethyl-6-nitroaniline with 2,5-dimethoxytetrahydrofuran. This reaction proceeds via the Paal-Knorr pyrrole synthesis, a robust and widely utilized method for the formation of substituted pyrroles.[1] This application note details the underlying reaction mechanism, provides step-by-step experimental protocols, outlines necessary safety precautions, and presents expected outcomes. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic structures present in a vast array of natural products, pharmaceuticals, and functional materials.[2][3] The inherent biological activity of the pyrrole nucleus makes it a privileged scaffold in medicinal chemistry.[2] The Paal-Knorr synthesis, first reported in the 1880s, remains a cornerstone for the construction of the pyrrole ring due to its simplicity and efficiency.[1][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[5]
In this application note, we focus on a specific application of this reaction: the synthesis of this compound. This target molecule incorporates a substituted nitroaniline, a common pharmacophore, directly linked to a pyrrole ring, making it a compound of interest for further chemical exploration and biological screening. The use of 2,5-dimethoxytetrahydrofuran as a precursor to the required 1,4-dicarbonyl compound (succinaldehyde) offers a convenient and commercially available starting material.[6][7]
Reaction Mechanism and Scientific Rationale
The reaction between 2,3-dimethyl-6-nitroaniline and 2,5-dimethoxytetrahydrofuran is a classic example of the Paal-Knorr pyrrole synthesis. The generally accepted mechanism involves several key steps:[1][5]
-
In situ generation of the 1,4-dicarbonyl compound: Under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to form succinaldehyde, the reactive 1,4-dicarbonyl species.[6][7]
-
Formation of a hemiaminal: The primary amine of 2,3-dimethyl-6-nitroaniline attacks one of the carbonyl groups of succinaldehyde to form a hemiaminal intermediate.[1]
-
Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group, leading to the formation of a 2,5-dihydroxytetrahydropyrrole derivative. This cyclization is often the rate-determining step.[4][8]
-
Dehydration: The cyclic intermediate undergoes acid-catalyzed dehydration, eliminating two molecules of water to form the aromatic pyrrole ring.[1]
The choice of an acid catalyst is crucial. While strong acids can be used, weakly acidic conditions, such as those provided by acetic acid, are often sufficient to promote the reaction without leading to unwanted side products.[5] In some cases, Lewis acids or even milder conditions have been successfully employed.[9]
Mechanistic Diagram
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Pyrrole synthesis [organic-chemistry.org]
Application Note: Clauson-Kaas Pyrrole Synthesis with Sterically Hindered Anilines
Executive Summary
The Clauson-Kaas reaction is the gold standard for synthesizing
This guide addresses the "Steric Wall" by moving beyond the traditional acetic acid reflux. We present two field-proven protocols: a Toluene/p-TSA Dean-Stark method for robust scale-up and a Microwave-Assisted method for high-throughput medicinal chemistry. These protocols prioritize complete conversion and suppression of oligomeric side-products.
Mechanistic Insight & The Steric Challenge
The Mechanism
The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-DMTHF to generate an activated 1,4-dicarbonyl equivalent (succinaldehyde). This intermediate undergoes a double condensation with the primary amine.
The "Steric Wall"
For hindered anilines, the nucleophilic attack on the oxonium intermediate is the rate-determining step. In standard conditions (AcOH reflux), the rate of polymerization of the furan intermediate often exceeds the rate of amine attack, leading to "tarry" black mixtures and low yields.
Key Success Factor: To overcome the steric barrier, we must increase the electrophilicity of the intermediate (using stronger acids like
Pathway Visualization
Figure 1: Mechanistic pathway highlighting the kinetic bottleneck (yellow node) where steric hindrance competes with polymerization.
Strategic Optimization Matrix
Select the appropriate protocol based on your substrate's profile.
| Parameter | Standard Method | Protocol A (Recommended) | Protocol B (High Speed) |
| Conditions | AcOH, Reflux | Toluene, | Dioxane/AcOH, Microwave |
| Water Removal | None | Azeotropic (Dean-Stark) | None (Pressurized) |
| Acid Strength | Weak (pKa 4.76) | Strong (pKa -2.8) | Mixed |
| Suitability | Unhindered Amines | Scale-up / Very Hindered | Library Gen / Med Chem |
| Typical Yield | <20% (for hindered) | 75–95% | 60–85% |
Protocol A: Azeotropic Dehydration (The Workhorse)
Best for: Scale-up (>1g), extremely hindered substrates (e.g., 2,4,6-tri-tert-butyl-aniline), and moisture-sensitive setups.
Materials
-
Solvent: Toluene (Anhydrous preferred, but Dean-Stark will dry it).
-
Catalyst:
-Toluenesulfonic acid monohydrate ( -TsOH H O). -
Reagent: 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF).[1][2][3][4][5][6][7][8]
-
Glassware: Round bottom flask, Dean-Stark trap, Reflux condenser.
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charge: Add the sterically hindered aniline (1.0 equiv) and 2,5-DMTHF (1.1 to 1.5 equiv) to the flask.
-
Note: Excess DMTHF is required because some will degrade/polymerize before reacting with the slow amine.
-
-
Solvent: Add Toluene (concentration ~0.2 M to 0.5 M relative to amine).
-
Catalyst: Add
-TsOH H O (5–10 mol%).-
Critical: If the amine is basic (e.g., aliphatic), use stoichiometric acid or buffered conditions. For anilines, catalytic amounts are usually sufficient.
-
-
Reflux: Heat the reaction to vigorous reflux (
). Ensure the toluene is actively distilling into the trap. -
Monitor: Maintain reflux for 4–12 hours. Monitor water collection in the trap. Reaction is complete when water evolution ceases and TLC/LCMS shows consumption of aniline.
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with sat. NaHCO
(to remove acid) and Brine. -
Purification: Dry over Na
SO , concentrate, and purify via silica gel chromatography (usually Hexanes/EtOAc).
Validation Point: The appearance of water in the Dean-Stark trap is the physical validation that cyclization is occurring.
Protocol B: Microwave-Assisted Synthesis
Best for: Rapid library generation, medicinal chemistry, substrates with limited stability.
Materials
-
Solvent: 1,4-Dioxane and Glacial Acetic Acid (3:1 ratio).
-
Vessel: Microwave-safe pressure vial (e.g., 2–5 mL).
-
Instrument: Dedicated synthesis microwave (e.g., Biotage or CEM).
Step-by-Step Methodology
-
Charge: To a microwave vial, add the hindered aniline (1.0 equiv) and 2,5-DMTHF (1.2 equiv).
-
Solvent: Add the Dioxane/AcOH mixture (concentration ~0.5 M).
-
Seal & Irradiate: Cap the vial. Irradiate at
to for 15–30 minutes.-
Pressure Warning: Ensure the vessel is rated for the pressure generated by dioxane at these temperatures (typically <15 bar).
-
-
Analysis: Check LCMS. If aniline remains, add 0.5 equiv more DMTHF and irradiate for another 10 minutes.
-
Workup: Pour the mixture into water. Extract with EtOAc or DCM. Wash with NaHCO
to neutralize the acetic acid. -
Purification: Standard flash chromatography.
Decision Logic & Workflow
Figure 2: Decision tree for selecting the optimal Clauson-Kaas methodology.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Black Tar / No Product | Polymerization of DMTHF | Reduce acid concentration; Add DMTHF dropwise slowly to the hot amine solution. |
| Low Conversion (<50%) | Equilibrium limitation | Switch to Protocol A (Dean-Stark) to physically remove water. |
| N-Acetylation | Competing reaction in AcOH | Switch to Protocol A (Toluene) to eliminate Acetic Acid. |
| Incomplete Reaction | Loss of DMTHF volatile | Add excess DMTHF (up to 2.0 equiv) in portions. |
References
-
Original Methodology: Clauson-Kaas, N., & Tyle, Z. (1952).[2][3][4] Preparation of cis- and trans-2,5-dimethoxy-2-dihydrofuran. Acta Chemica Scandinavica, 6, 667-670.
-
Microwave Acceleration: Polshettiwar, V., & Varma, R. S. (2010). Microwave-assisted organic synthesis and transformations using benign reaction media.[2][4][7][8] Accounts of Chemical Research, 41(5), 629–639.
-
Hindered Amines (pTSA Method): Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the HMG-CoA Reductase Inhibitor Atorvastatin. Journal of the American Chemical Society, 122(12), 2960. (Demonstrates Paal-Knorr/Clauson-Kaas type condensations on complex scaffolds).
-
Review of Synthesis: Banik, B. K., & Banik, I. (2012). Microwave-induced chemical manipulation of pyrrole. Topics in Heterocyclic Chemistry.
-
General Protocol Validation: Organic Syntheses, Coll. Vol. 10, p.204 (2004); Vol. 76, p.205 (1999). (Standard procedures for pyrrole synthesis).
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: 1-(2,3-Dimethyl-6-nitrophenyl)-1H-pyrrole as a Key Intermediate in the Synthesis of Bioactive Pyrrolo[1,2-a]quinoxalines
Executive Summary
In contemporary medicinal chemistry, the rapid assembly of privileged tricyclic scaffolds is paramount for accelerating drug discovery. 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole (CAS: 1427460-84-1)[1] serves as a highly functionalized, pre-organized building block for the synthesis of 8,9-dimethylpyrrolo[1,2-a]quinoxaline derivatives. By exploiting the ortho-relationship between the pyrrole ring and the nitro group, chemists can deploy reduction-cyclization sequences to access complex C4-substituted tricycles. The presence of the 2,3-dimethyl moiety on the phenyl ring imparts unique steric and lipophilic properties, making the resulting scaffolds highly valuable for targeting specific hydrophobic pockets in kinases and central nervous system (CNS) receptors[2].
Pharmacological Relevance
Pyrrolo[1,2-a]quinoxalines possess a dual electron donor/acceptor nature due to their fused pyridine-pyrrole core, allowing them to participate in diverse π-π stacking and hydrogen-bonding interactions[3]. The 8,9-dimethyl substitution pattern specifically enhances the pharmacological profile in three key therapeutic areas:
-
Oncology (Kinase Inhibition): The planar tricyclic core mimics the adenine ring of ATP, allowing it to bind competitively in the hinge region of kinases such as Protein Kinase CK2 and AKT[2]. The 8,9-dimethyl groups project into the hydrophobic selectivity pocket, enhancing binding affinity and target residence time.
-
Neuropsychiatry (5-HT3 Modulators): The enhanced lipophilicity provided by the dimethyl groups increases the blood-brain barrier (BBB) permeability of these scaffolds, a critical requirement for central 5-HT3 receptor antagonists[4].
-
Antiparasitic Activity: Bis-pyrrolo[1,2-a]quinoxalines are potent inhibitors of Plasmodium falciparum and Leishmania. The mechanism involves binding to free heme and inhibiting β-hematin formation, leading to parasite toxicity[5].
Pharmacological targets and mechanisms of 8,9-dimethylpyrrolo[1,2-a]quinoxaline derivatives.
Mechanistic Insights & Causality
The conversion of this compound to a fused quinoxaline relies on the inherent nucleophilicity of the pyrrole C2 position.
-
Structural Pre-organization (Thorpe-Ingold Effect): The steric bulk of the 2,3-dimethyl groups restricts the free rotation of the C-N bond between the phenyl and pyrrole rings. This conformational locking forces the pyrrole ring into closer spatial proximity with the ortho-amino group (post-reduction), drastically lowering the entropic barrier for the subsequent intramolecular cyclization.
-
C-H Activation Logic: In the oxidative cyclization step, the condensation of the primary amine with an aldehyde forms an electrophilic imine intermediate. The electron-rich pyrrole ring undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) at the C2 position. The use of an oxidant (like I2 or Cu-catalysts) facilitates the rearomatization of the system, driving the reaction to the thermodynamically stable pyrrolo[1,2-a]quinoxaline[6].
Synthetic workflow from this compound to functionalized scaffolds.
Experimental Protocols
Protocol 1: Synthesis of 3,4-dimethyl-2-(1H-pyrrol-1-yl)aniline
Objective: Chemoselective reduction of the nitro group without saturating the heteroaromatic pyrrole ring.
Reagents:
-
This compound (10.0 mmol)
-
Palladium on Carbon (Pd/C, 10 wt%, 0.1 equiv)
-
Absolute Ethanol (50 mL)
-
Hydrogen gas (1 atm)
Step-by-Step Procedure:
-
Preparation: Dissolve this compound in 50 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Catalyst Addition: Carefully add 10 wt% Pd/C under a steady stream of inert gas (Argon/N2) to prevent auto-ignition of the catalyst.
-
Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 12 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (yellow spot, UV active) should completely disappear, replaced by a highly polar, ninhydrin-positive spot (amine).
-
Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 3,4-dimethyl-2-(1H-pyrrol-1-yl)aniline as a pale brown oil, which is typically used in the next step without further purification to prevent oxidative degradation.
Protocol 2: Iodine-Mediated Oxidative Cyclization to 4-Aryl-8,9-dimethylpyrrolo[1,2-a]quinoxalines
Objective: Transition-metal-free construction of the tricyclic core via C(sp2)-H functionalization[2].
Reagents:
-
3,4-dimethyl-2-(1H-pyrrol-1-yl)aniline (1.0 mmol)
-
Aryl Aldehyde (1.2 mmol)
-
Molecular Iodine (I2, 20 mol%)
-
Dimethyl Sulfoxide (DMSO, 5 mL)
Step-by-Step Procedure:
-
Imine Formation: In a 25 mL open-air reaction vial, combine the aniline intermediate and the chosen aryl aldehyde in 5 mL of DMSO. Stir at room temperature for 15 minutes to allow initial Schiff base formation.
-
Catalyst Addition: Add molecular iodine (20 mol%). The solution will immediately turn dark brown.
-
Cyclization: Heat the mixture to 100 °C in an oil bath. The open-air environment is critical; ambient oxygen acts as the terminal oxidant, regenerating the active iodine species and driving the catalytic cycle.
-
Self-Validation Check: The reaction is self-indicating. As the oxidative cyclization reaches completion (typically 4–6 hours), the dark brown color of the iodine complex fades to a light yellow/orange solution.
-
Quenching & Extraction: Cool to room temperature and quench with a saturated aqueous solution of Na2S2O3 (10 mL) to neutralize residual iodine. Extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography (Petroleum Ether/EtOAc gradient) to yield the pure 4-aryl-8,9-dimethylpyrrolo[1,2-a]quinoxaline.
Quantitative Data Presentation
The following table summarizes the reaction scope, demonstrating the robustness of Protocol 2 across various electronic environments of the aldehyde coupling partner[6][7].
| Substrate (Aldehyde Partner) | Resulting Quinoxaline Derivative | Yield (%) | Reaction Time (h) | Purity (HPLC) |
| Benzaldehyde | 4-Phenyl-8,9-dimethylpyrrolo[1,2-a]quinoxaline | 85 | 4.0 | >98% |
| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-8,9-dimethylpyrrolo[1,2-a]quinoxaline | 82 | 4.5 | >99% |
| 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-8,9-dimethylpyrrolo[1,2-a]quinoxaline | 78 | 6.0 | >97% |
| Thiophene-2-carboxaldehyde | 4-(Thiophen-2-yl)-8,9-dimethylpyrrolo[1,2-a]quinoxaline | 88 | 3.0 | >98% |
| Isatin (Condensation) | 8,9-Dimethylpyrrolo[1,2-a]quinoxaline-4-spiro-3'-indolin-2'-one | 74 | 8.0 | >96% |
References
-
[2] Jiang, N., & Yao, L. (2025). Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2-a]quinoxalines and Pyrrolo[1,2-a]quinoxalin-4(5H)-ones. European Journal of Organic Chemistry. Available at: [Link]
-
[3] Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B (ACS Publications). Available at: [Link]
-
[6] Peng, S., Li, T., Li, K., Sun, Q., & Wang, Z. (2024). Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. RSC Advances. Available at:[Link]
-
[4] Three-Component Synthesis of Pyrrolo/indolo[1,2-a]quinoxalines Substituted with o-Biphenylester/N-arylcarbamate/N-arylurea: A Domino Approach Involving Spirocyclic Ring Opening. The Journal of Organic Chemistry (ACS Publications, 2021). Available at: [Link]
-
[5] Guillon, J., et al. (2005). Crystal Structure of Bis{N-(pyrrolo[1,2-a]quinoxalin-4-yl)-3-aminopropyl}piperazine. Analytical Sciences. Available at:[Link]
-
[7] A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. PMC (2023). Available at: [Link]
Sources
- 1. This compound|CAS: 1427460-84-1|this compound-百灵威 [jkchemical.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole
Introduction: Navigating the Functionalization of a Sterically Demanding and Electronically Deactivated Pyrrole System
The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and physicochemical properties. The targeted functionalization of the pyrrole ring allows for the fine-tuning of these properties, making it a critical aspect of drug discovery and development. This guide provides a comprehensive overview of strategies and detailed protocols for the functionalization of a specific, challenging substrate: 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole .
The substitution pattern of this molecule presents a unique set of challenges and opportunities. The bulky 2,3-dimethyl-6-nitrophenyl group at the N-1 position introduces significant steric hindrance, which can influence the regioselectivity of reactions on the pyrrole ring. Furthermore, the electron-withdrawing nature of the nitrophenyl substituent deactivates the pyrrole ring towards classical electrophilic substitution, often requiring harsher reaction conditions or alternative activation strategies.
This document will explore various methodologies to introduce functional groups at different positions of the pyrrole ring, providing researchers with a practical toolkit to derivatize this scaffold. We will delve into the mechanistic rationale behind each protocol, offering insights into how to overcome the inherent challenges of this system.
Understanding the Reactivity of the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, increasing the electron density of the ring carbons and making them susceptible to electrophilic attack.[1][2] In general, electrophilic substitution on pyrrole preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate (arenium ion) through resonance.[1][3] If the C2 and C5 positions are blocked, substitution will occur at the C3 (β) position.
However, in the case of this compound, the large N-1 substituent will sterically hinder the C2 and C5 positions, potentially favoring substitution at the less hindered C3 and C4 positions. Concurrently, the electron-withdrawing nitro group on the phenyl ring reduces the overall electron density of the pyrrole, making it less reactive towards electrophiles than unsubstituted pyrrole.[4]
Strategic Approaches to Functionalization
To effectively functionalize this compound, several key strategies can be employed:
-
Electrophilic Aromatic Substitution: Despite the deactivation, certain powerful electrophilic reactions can still proceed, often requiring optimized conditions.
-
Metalation-Electrophile Quench: Deprotonation of a C-H bond on the pyrrole ring using a strong base to form an organometallic intermediate, followed by reaction with an electrophile, offers a highly regioselective method for functionalization.
-
Cross-Coupling Reactions: Introduction of a halogen onto the pyrrole ring first allows for subsequent functionalization via powerful palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira coupling.
The following sections will provide detailed protocols for these approaches.
Part 1: Electrophilic Aromatic Substitution
Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7] For pyrroles, formylation typically occurs at the α-position.[5][6]
Causality Behind Experimental Choices: Due to the deactivating effect of the nitrophenyl group, the reaction may require elevated temperatures to proceed at a reasonable rate. The choice of anhydrous conditions is critical to prevent the decomposition of the Vilsmeier reagent.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium acetate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard inert atmosphere glassware
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise to the stirred DMF. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with Pyrrole Substrate: Dissolve this compound (1.0 eq.) in anhydrous DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous sodium acetate solution until the pH is neutral.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcome: The primary product is expected to be this compound-2-carbaldehyde, although the formation of the 3-formyl isomer is possible due to steric hindrance.
Acylation: Introduction of an Acyl Group
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. However, the conditions are often too harsh for sensitive substrates like pyrroles. A milder alternative involves the use of acylating agents with a Lewis acid catalyst.[8]
Causality Behind Experimental Choices: The choice of a milder Lewis acid like TiCl₄ can prevent polymerization and degradation of the pyrrole ring.[9] The reaction is performed at low temperatures to control the reactivity and improve selectivity.
Experimental Protocol: Acylation of the Pyrrole Ring
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add TiCl₄ (1.1 eq.) dropwise.
-
Add acetyl chloride (1.2 eq.) dropwise and stir the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.
-
Quench the reaction by carefully pouring it into a mixture of ice and saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome: The major product is anticipated to be the 2-acylated pyrrole, with the potential for the 3-acylated isomer.
Part 2: Metalation and Electrophilic Quench
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds.[10][11] While typically applied to ortho-directing groups on a benzene ring, similar principles can be applied to heterocycles. In this case, lithiation of the pyrrole ring followed by quenching with an electrophile can provide access to a variety of derivatives.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for deprotonation without addition to the pyrrole ring. The reaction is carried out at very low temperatures to ensure the stability of the lithiated intermediate. The regioselectivity of lithiation (C2 vs. C3) can be influenced by the steric bulk of the N-substituent and the reaction conditions.
Experimental Protocol: Lithiation and Carboxylation
Materials:
-
This compound
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried flask under nitrogen, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool to -78 °C and slowly add n-BuLi (1.1 eq.). Stir for 30 minutes at -78 °C.
-
Lithiation: Dissolve this compound (1.0 eq.) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution to the pyrrole solution. Stir at -78 °C for 1-2 hours.
-
Carboxylation: Crush dry ice into a powder and add it to the reaction mixture in one portion. Allow the mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction with 1 M HCl until the aqueous layer is acidic.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The resulting carboxylic acid can be purified by recrystallization or column chromatography.
Expected Outcome: This protocol should yield this compound-2-carboxylic acid as the major product.
Part 3: Halogenation and Cross-Coupling Reactions
Introducing a halogen atom onto the pyrrole ring provides a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Halogenation of the Pyrrole Ring
Halogenation of pyrroles can be achieved with various reagents.[3][12] N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.
Causality Behind Experimental Choices: The reaction is typically performed in the dark to prevent radical side reactions. The use of a polar aprotic solvent like THF facilitates the reaction.
Experimental Protocol: Bromination with NBS
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add NBS (1.05 eq.) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the brominated pyrrole.
Expected Outcome: The primary product is expected to be the 2-bromo-1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole.
Suzuki Cross-Coupling
The Suzuki coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[13][14]
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for an efficient reaction. Pd(PPh₃)₄ is a common and effective catalyst for this type of coupling. A base is required to activate the boronic acid.
Experimental Protocol: Suzuki Coupling of Bromopyrrole
Materials:
-
Bromo-1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole (from step 3.1)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene and Ethanol
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, combine the bromopyrrole (1.0 eq.), arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Add a 3:1 mixture of toluene and ethanol.
-
Add 2 M aqueous Na₂CO₃ solution (2.0 eq.).
-
De-gas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction to reflux (around 90-100 °C) and stir under an inert atmosphere until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Expected Outcome: The corresponding C-C coupled product will be formed at the position of the bromine atom.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][15]
Causality Behind Experimental Choices: A copper(I) co-catalyst is typically used to facilitate the reaction. An amine base like triethylamine is used as the solvent and base.
Experimental Protocol: Sonogashira Coupling of Bromopyrrole
Materials:
-
Bromo-1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a Schlenk flask, dissolve the bromopyrrole (1.0 eq.) and the terminal alkyne (1.5 eq.) in a mixture of anhydrous THF and triethylamine (2:1).
-
Add PdCl₂(PPh₃)₂ (0.03 eq.) and CuI (0.05 eq.).
-
De-gas the mixture and then stir at room temperature or with gentle heating (40-50 °C) under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Expected Outcome: Formation of an alkynyl-substituted pyrrole at the position of the bromine atom.
Data Summary
| Reaction | Reagents | Key Conditions | Expected Major Product |
| Vilsmeier-Haack | POCl₃, DMF | 60-80 °C | This compound-2-carbaldehyde |
| Acylation | Acyl chloride, TiCl₄ | -78 °C to rt | 2-Acyl-1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole |
| Carboxylation | LDA, CO₂ | -78 °C | This compound-2-carboxylic acid |
| Bromination | NBS | 0 °C, dark | 2-Bromo-1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Reflux | 2-Aryl-1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | rt to 50 °C | 2-Alkynyl-1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole |
Visualizing the Workflow
Caption: Synthetic routes for the functionalization of the pyrrole ring.
Conclusion
The functionalization of this compound, while challenging due to steric and electronic factors, is achievable through a variety of synthetic strategies. This guide provides a foundation of protocols for electrophilic substitution, metalation-electrophile quench, and cross-coupling reactions. Researchers can adapt and optimize these methods to synthesize a diverse library of derivatives for applications in drug discovery and materials science. Careful consideration of the substrate's unique properties is key to successful and selective functionalization.
References
- Benchchem.
- Zhu, D., et al. (2011).
- De Rosa, M., & Marwaha, V. R. (1994). Reaction of 1-substituted pyrroles with N-fluorodibenzenesulfonimide: Effect of halogen on electrophilic substitution by addition-elimination.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses.
- Domino allylic amination/Sonogashira/heterocyclisation reactions: palladium-catalysed three-component synthesis of pyrrolesw. RSC Publishing.
- Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry.
- Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters.
- Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. Dalton Transactions.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI.
- Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing.
- Organometallic Approach to the Functionalization of Alkyl Groups Containing 1‐Phenylpyrroles.
- Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.
- Evaluation of poly(pyrrole-2-carboxylic acid)
- Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives.
- Pyrrole reaction. SlideShare.
- Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in C
- Electrophilic Substitution in Pyrrole (Reactivity and Orient
- Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. Sci-Hub.
- Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Science Publishing.
- Pyrrole. Wikipedia.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- chemoselective pyrrole dance vs.
- Synthesis of 2,3,5-trisubstituted 1H-pyrroles via formal [3 + 2] cycloaddition of 1-arylpropynes and nitriles and their antiproliferative activities. Organic Chemistry Frontiers.
- Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles. Semantic Scholar.
- Early examples of pyrrole functionalization by carbene incorporation...
- Metalation of Pyrrole.
- Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines. PubMed.
- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
- Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC.
- Halogenation of Pyrrole Explain the process and outcome of the... Filo.
- Directed (ortho)
- Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
- Directed ortho metal
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Directed Metal
- Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry.
Sources
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Halogenation of Pyrrole Explain the process and outcome of the halogenat.. [askfilo.com]
- 4. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. baranlab.org [baranlab.org]
- 12. Pyrrole - Wikipedia [en.wikipedia.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]
- 15. Domino allylic amination/Sonogashira/heterocyclisation reactions: palladium-catalysed three-component synthesis of pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Paal-Knorr Pyrrole Synthesis with Electron-Deficient Anilines
A Guide for Researchers, Scientists, and Drug Development Professionals
The Challenge: Reduced Nucleophilicity in Electron-Deficient Anilines
The Paal-Knorr synthesis is a robust and widely used method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[1][2] The reaction mechanism typically involves the nucleophilic attack of the amine on a carbonyl group, followed by cyclization and dehydration to form the aromatic pyrrole ring.[1][3]
However, when working with anilines that possess electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halogens, a significant drop in reaction efficiency is often observed.[4][5] These EWGs decrease the electron density on the aniline's nitrogen atom, thereby reducing its nucleophilicity. This makes the initial attack on the dicarbonyl compound—often the rate-determining step—sluggish and inefficient, leading to low yields and incomplete reactions.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using substrates like 4-chloroaniline or 4-nitroaniline?
The primary reason for low yields is the diminished nucleophilic character of the aniline.[4][5] The electron-withdrawing substituent pulls electron density away from the nitrogen atom, making it a weaker nucleophile. Consequently, the initial condensation with the 1,4-dicarbonyl compound is slow and often incomplete under standard conditions.
Q2: What are the typical side products I should be aware of?
When the desired pyrrole formation is slow, competing side reactions can become prominent. These include:
-
Furan formation: The 1,4-dicarbonyl compound can undergo acid-catalyzed self-condensation to form a furan byproduct.[1][6] This is especially common under strongly acidic conditions (pH < 3).[3]
-
Unreacted starting materials: Due to the slow reaction rate, a significant amount of the aniline and/or the dicarbonyl compound may remain unreacted.
-
Polymerization and degradation: Harsh reaction conditions, such as prolonged heating at high temperatures, can lead to the degradation of starting materials or the desired pyrrole product, often resulting in the formation of dark, tarry materials.[4]
Q3: Can I simply increase the temperature or reaction time to force the reaction to completion?
While increasing the temperature and reaction time can sometimes improve conversion, this approach often leads to an increase in side products, particularly furan formation and decomposition.[4] A more effective strategy is to employ a suitable catalyst or use microwave irradiation to accelerate the desired reaction pathway selectively.[4][7][8]
Q4: What is the best catalytic approach for activating these challenging anilines?
For electron-deficient anilines, the choice of catalyst is critical. While traditional Brønsted acids like p-toluenesulfonic acid (p-TsOH) can be effective, Lewis acids often provide superior results under milder conditions.[6][9] Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) and Bismuth(III) nitrate (Bi(NO₃)₃) can activate the dicarbonyl compound, making it more electrophilic and susceptible to attack by the weakly nucleophilic aniline.[6]
Troubleshooting Guide: From Low Yields to Optimal Results
This section provides a structured approach to overcoming common experimental challenges.
Problem 1: Low or No Product Formation
Primary Cause: Insufficient activation of the 1,4-dicarbonyl compound to overcome the low nucleophilicity of the aniline.
Troubleshooting Workflow:
Caption: Workflow for addressing low product yield.
Solutions and Protocols:
-
Implement Lewis Acid Catalysis:
-
Rationale: Lewis acids are highly effective at activating the carbonyl groups of the 1,4-dicarbonyl compound, thereby facilitating the nucleophilic attack by the electron-deficient aniline.
-
Protocol 1: Lewis Acid-Catalyzed Paal-Knorr Synthesis
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 mmol) and the electron-deficient aniline (1.1 mmol) in a suitable solvent (e.g., toluene, 10 mL).
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 2-5 mol%).
-
Heat the mixture to 80-110°C and monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
-
Utilize Microwave Irradiation:
-
Rationale: Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions by minimizing the formation of thermal degradation byproducts.[7][8]
-
Protocol 2: Microwave-Assisted Synthesis
-
In a microwave-safe vial, combine the 1,4-dicarbonyl compound (1.0 mmol), the electron-deficient aniline (1.2 mmol), and a catalyst (e.g., a weak acid like acetic acid or a Lewis acid) in a microwave-compatible solvent (e.g., ethanol, DMF).
-
Seal the vial and place it in the microwave reactor.
-
Set the temperature to 120-160°C and the reaction time to 10-30 minutes.[8]
-
After cooling, perform a standard aqueous workup and purify the product.
-
-
Problem 2: Significant Furan Byproduct Formation
Primary Cause: The acid-catalyzed self-condensation of the 1,4-dicarbonyl is outcompeting the reaction with the aniline.
Troubleshooting Workflow:
Caption: Strategies to minimize furan byproduct.
Solutions and Protocols:
-
Modify Catalytic Conditions:
-
Rationale: Strong acids and high catalyst loadings can favor the furan formation pathway. Switching to a milder acid or a lower concentration of a strong acid can shift the reaction equilibrium towards pyrrole synthesis.[4]
-
Recommendation: Use a weak acid like acetic acid or reduce the loading of your current catalyst.[3] In many cases, a mild Lewis acid is a better choice than a strong Brønsted acid.
-
-
Increase Amine Concentration:
-
Rationale: By increasing the concentration of the amine (using 2-3 equivalents), you can kinetically favor the bimolecular reaction with the dicarbonyl compound over the unimolecular self-condensation.[4]
-
Data Summary: Recommended Starting Conditions
| Aniline Type | Catalyst | Catalyst Loading | Solvent | Temperature | Method |
| Moderately Deactivated (e.g., 4-haloanilines) | p-TsOH or Sc(OTf)₃ | 5-10 mol% | Toluene or Ethanol | 80-110°C | Conventional Heating |
| Acetic Acid | 10-20 mol% | Ethanol | 120-140°C | Microwave | |
| Strongly Deactivated (e.g., 4-nitroaniline) | Sc(OTf)₃ or Bi(NO₃)₃ | 2-5 mol% | Toluene or DMF | 100-120°C | Conventional Heating |
| Lewis Acid | 2-5 mol% | DMF | 140-160°C | Microwave |
Mechanistic Overview: The Role of Catalysis
The key to a successful Paal-Knorr reaction with electron-deficient anilines lies in activating the 1,4-dicarbonyl compound.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. rgmcet.edu.in [rgmcet.edu.in]
Technical Support Center: Optimizing Reaction Temperature for N-Aryl Pyrrole Formation
Welcome to the technical support center for N-aryl pyrrole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is structured to help you diagnose and resolve issues related to reaction temperature, a critical parameter that often dictates the success of your synthesis.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your issue and find a robust solution.
Q1: My N-aryl pyrrole synthesis is giving a very low yield. How do I determine if the temperature is the root cause?
A1: Low yield is a common problem where temperature is often a key factor. Before adjusting the temperature, it's crucial to ensure other parameters are in order, such as the purity of your starting materials (especially amines, which can oxidize) and the use of an inert atmosphere if your reagents are air-sensitive[1][2].
Once other factors are ruled out, temperature should be your primary focus. Here’s a logical workflow to diagnose the issue:
-
Review Your Method's Precedent: Compare your reaction temperature to established protocols for the specific N-arylation method you are using (e.g., Paal-Knorr, Buchwald-Hartwig, Ullmann). Significant deviation could be the cause.
-
Monitor the Reaction Over Time: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials and the formation of the product[1].
-
Scenario A: No reaction or very slow conversion. If your starting materials are largely unreacted after a significant amount of time, your reaction temperature is likely too low. The activation energy for the reaction is not being met. A stepwise increase in temperature (e.g., in 10-20 °C increments) is recommended[3][4].
-
Scenario B: Formation of multiple spots/peaks. If you see the formation of numerous byproducts alongside a small amount of your desired product, your temperature may be too high. This can cause decomposition of reagents, catalysts, or the product itself[5]. It can also activate competing reaction pathways.
-
-
Consider the Reagents' Thermal Stability: Some substrates, particularly those with sensitive functional groups, cannot withstand prolonged heating[5]. If you suspect degradation, running the reaction at a lower temperature for a longer duration is a viable strategy.
Below is a decision-making workflow to help diagnose low-yield issues related to temperature.
Caption: Troubleshooting workflow for low-yield N-aryl pyrrole synthesis.
Q2: I'm observing significant byproduct formation. Is the temperature definitely too high?
A2: While an excessively high temperature is a common cause of byproduct formation, it's not the only one. The nature of the byproducts can offer clues.
-
Furan Formation in Paal-Knorr Synthesis: If you are using the Paal-Knorr method (condensing a 1,4-dicarbonyl with an amine), the formation of a furan byproduct is a classic sign of overly acidic conditions (pH < 3), not necessarily high temperature[1][6]. Using a weaker acid, like acetic acid, can favor pyrrole formation[6].
-
Homocoupling of Aryl Halide: In cross-coupling reactions like Buchwald-Hartwig or Ullmann, high temperatures can sometimes promote the homocoupling of your aryl halide (Ar-X + Ar-X -> Ar-Ar). If you identify this byproduct, lowering the temperature is a good first step.
-
Thermal Decomposition: As mentioned, high temperatures can degrade starting materials, ligands, or the N-aryl pyrrole product. If your TLC plate shows streaking or a "smear" of products, decomposition is a strong possibility[5]. In such cases, reducing the temperature is essential. For copper-catalyzed reactions, some systems are surprisingly sensitive, with yields dropping significantly if the temperature is raised even to 40-60 °C from room temperature[7].
Q3: My reaction isn't going to completion. Should I just increase the heat indefinitely?
A3: No, indefinitely increasing the temperature is not advisable. While a temperature boost can overcome an activation barrier, there is a point of diminishing returns where side reactions and decomposition begin to dominate[5].
If your reaction stalls, consider these points before raising the temperature:
-
Catalyst Deactivation: Is your catalyst stable at the proposed higher temperature and for the required reaction time? Some palladium or copper catalyst systems can deactivate over time, especially at elevated temperatures.
-
Solvent Boiling Point: Ensure your reaction temperature is safely below the boiling point of your solvent, especially in an open or vented system.
-
Microwave-Assisted Synthesis: If you have access to a microwave reactor, this is an excellent alternative to conventional heating. Microwave irradiation provides rapid, uniform heating to high temperatures, which can dramatically reduce reaction times from hours to minutes and often improves yields[8][9][10]. Temperatures in microwave synthesis can reach 150°C or even 180°C for short durations, pushing sluggish reactions to completion[9][11].
Frequently Asked Questions (FAQs)
Q1: What are the typical starting temperatures for common N-aryl pyrrole syntheses?
A1: The optimal temperature is highly dependent on the specific reaction, catalyst, ligands, and substrates used. However, here are some general, experimentally-derived starting points.
| Synthesis Method | Catalyst System | Typical Temperature Range (°C) | Key Considerations & References |
| Paal-Knorr Synthesis | Acid-catalyzed (e.g., AcOH, Lewis Acids) | 60 - 110 °C | Can be sensitive to strong acids.[5][12][13] Microwave assistance is very effective.[1] |
| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | 80 - 110 °C | Highly dependent on ligand choice.[14][15] Some modern systems can operate at room temperature.[16] |
| Ullmann Condensation | Copper-based (e.g., CuI) | 80 - 140 °C (with ligands) | Traditional methods required >200 °C.[17] Ligands like L-proline or diamines dramatically lower the required temperature.[18][19][20] |
| Direct C-H Arylation | Palladium-based | 80 - 150 °C | Often requires higher temperatures than cross-coupling with halides.[21][22][23] |
Q2: How does microwave heating compare to conventional oil bath heating for temperature optimization?
A2: Microwave heating offers several advantages over a conventional oil bath. The primary difference is the heating mechanism. Microwaves directly excite polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the vessel. An oil bath heats the vessel from the outside in, which can create temperature gradients.
Key Benefits of Microwave Synthesis:
-
Speed: Reactions that take many hours with conventional heating can often be completed in minutes[11][24].
-
Higher Temperatures: Sealed-vessel microwave reactors can safely reach temperatures far above the solvent's boiling point, allowing for reactions with high activation energies to proceed efficiently[8].
-
Improved Yields: The rapid heating can sometimes minimize the formation of byproducts that occur during long reaction times at elevated temperatures[10].
For example, a thermally induced cycloisomerization that required 24-36 hours in refluxing ethanol could be completed in 20-30 minutes at 150 °C using microwave irradiation with similar yields[11].
Q3: Can running a reaction at a lower temperature, even 0 °C, ever be beneficial?
A3: Absolutely. While less common for N-arylations which often require heat, sub-ambient temperatures are critical in specific scenarios:
-
Controlling Exothermic Reactions: If the initial mixing of reagents is highly exothermic, starting at a low temperature (e.g., 0 °C) allows for better control and prevents a dangerous thermal runaway.
-
Improving Selectivity: When multiple reactive sites are present, a lower temperature can enhance selectivity. For instance, in a Hantzsch pyrrole synthesis, slow addition of an α-haloketone at a moderate temperature can help minimize unwanted side reactions[25].
-
Stabilizing Intermediates: Some reactions proceed through unstable intermediates. A lower temperature can increase the lifetime of these intermediates, allowing them to participate in the desired reaction pathway before decomposing. For certain atroposelective syntheses of N-aryl pyrroles, reactions have been successfully conducted at 0 °C or even -20 °C to achieve high enantioselectivity[26].
Experimental Protocol: Temperature Screening for a Buchwald-Hartwig Amination
This protocol provides a step-by-step guide for optimizing the temperature for the N-arylation of pyrrole with an aryl bromide using a palladium catalyst.
Objective: To determine the optimal reaction temperature to maximize the yield of the desired N-aryl pyrrole while minimizing byproduct formation.
Materials:
-
Pyrrole
-
Aryl Bromide (e.g., 4-bromotoluene)
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Reaction vials suitable for heating
-
Heating block or multiple oil baths
-
TLC plates and GC for analysis
Procedure:
-
Master Mix Preparation: In a glovebox or under an inert atmosphere, prepare a master mix containing the solvent, pyrrole, base, catalyst, and ligand in sufficient quantity for all planned experiments. This ensures consistency across all reactions.
-
Aliquot and Reactant Addition: Aliquot the master mix into several identical reaction vials. Add the aryl bromide to each vial. Seal the vials securely.
-
Temperature Screening: Place the vials in pre-heated blocks at a range of temperatures. A good starting range for a Buchwald-Hartwig reaction would be 80 °C, 90 °C, 100 °C, and 110 °C[14].
-
Reaction Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), carefully take a small aliquot from each reaction vial for analysis. Quench the aliquot in a small amount of solvent.
-
Analysis: Analyze each aliquot by TLC and/or GC.
-
TLC: Visualize the consumption of starting materials and the appearance of the product spot and any byproduct spots.
-
GC: Quantify the conversion of starting material and the formation of product to calculate the yield at each time point and temperature.
-
-
Data Interpretation: Plot the yield versus time for each temperature. The optimal temperature will be the one that gives the highest yield in a reasonable amount of time without significant byproduct formation.
Caption: Workflow for parallel temperature screening experiment.
References
-
Beilstein Journals. (2023, June 27). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
-
Academia.edu. Microwave-activated Synthesis of Pyrroles: A Short Review. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. [Link]
-
Organic Letters. (2010, December 8). Palladium-Catalyzed C−H Arylation of 2,5-Substituted Pyrroles. [Link]
-
Microwave Chemistry. (2008, November 15). [Link]
-
Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles. (n.d.). NIH. [Link]
-
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ResearchGate. (2025, November 15). Copper-catalyzed N-arylation of pyrroles: An overview. [Link]
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. [Link]
-
Beilstein Journal of Organic Chemistry. (2013, February 12). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
MDPI. (2023, June 30). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. [Link]
-
ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]
-
Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). [Link]
-
ResearchGate. (2025, August 7). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]
-
ResearchGate. (2024, March 25). Microwave-assisted organic synthesis of pyrroles (Review). [Link]
-
MDPI. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
-
ChemRxiv. (n.d.). W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes. [Link]
-
ResearchGate. (2025, August 6). Efficient and Green Synthesis of N-aryl Pyrroles Catalyzed by Ionic Liquid [H-NMP][HSO4] in Water at Room Temperature. [Link]
-
Revue Roumaine de Chimie. (n.d.). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction a. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Study of New N-Aryl Pyrroles. [Link]
-
Semantic Scholar. (n.d.). Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
The Journal of Organic Chemistry. (2023, September 20). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]
-
Atroposelective Synthesis of Axially Chiral N‐Arylpyrroles by Chiral‐at‐Rhodium Catalysis. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. [Link]
-
Green Chemistry. (n.d.). Sustainable protocols for direct C–H bond arylation of (hetero)arenes. [Link]
-
Recent Advancements in Pyrrole Synthesis. (n.d.). NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review [academia.edu]
- 9. Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 12. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. BJOC - N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides [beilstein-journals.org]
- 23. Sustainable protocols for direct C–H bond arylation of (hetero)arenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. revroum.lew.ro [revroum.lew.ro]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Interpretation Guide: 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole
Part 1: Executive Summary & Strategic Context
In the development of atropisomeric kinase inhibitors and novel heterocyclic scaffolds, 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole represents a classic case of a "sterically locked" N-aryl system. Unlike simple 1-phenylpyrrole, this molecule possesses significant steric bulk at the ortho positions (2-methyl and 6-nitro), forcing the pyrrole and benzene rings into a nearly orthogonal conformation.
This guide provides a comparative analysis of the target molecule against its precursor (2,3-dimethyl-6-nitroaniline) and a non-hindered reference (1-phenylpyrrole). The focus is on using 1H NMR not just for identification, but to confirm the loss of planarity —a critical quality attribute for downstream pharmacological activity.
The "Orthogonal Shift" Hypothesis
-
Planar Systems (e.g., 1-Phenylpyrrole): Ring current delocalization deshields pyrrole protons.
-
Orthogonal Systems (Target): The 2,3-dimethyl-6-nitro substitution breaks conjugation. The pyrrole ring sits in the shielding cone of the benzene ring, often causing an upfield shift of the pyrrole protons relative to the planar analog, despite the strong electron-withdrawing nitro group.
Part 2: Comparative NMR Analysis
The following table contrasts the target product with its starting material and a structural analog. This data serves as the primary "Go/No-Go" decision gate during synthesis.
Table 1: Diagnostic Signal Comparison (400 MHz, CDCl3)
| Feature | Precursor (Starting Material) | Target Product (this compound) | Reference Analog (1-Phenylpyrrole) |
| Primary Amine (-NH2) | Broad Singlet ~3.8 - 4.5 ppm (2H) | ABSENT (Crucial for reaction monitoring) | N/A |
| Pyrrole | N/A | Triplet/Multiplet ~6.6 - 6.8 ppm (2H) | ~7.0 - 7.1 ppm (Deshielded by conjugation) |
| Pyrrole | N/A | Triplet/Multiplet ~6.2 - 6.3 ppm (2H) | ~6.3 - 6.4 ppm |
| Aromatic H5' (ortho-NO2) | Doublet ~7.8 - 8.0 ppm | Doublet ~7.9 - 8.1 ppm (Deshielded) | Multiplet ~7.4 ppm |
| Aromatic H4' (meta-NO2) | Doublet ~6.6 - 6.8 ppm | Doublet ~7.3 - 7.5 ppm | Multiplet ~7.2 ppm |
| Methyl Groups | Two Singlets ~2.1 - 2.2 ppm | Two Singlets ~2.0 - 2.3 ppm (Distinct) | N/A |
| Conformation | Planar / Free Rotation | Orthogonal (Twisted) | Planar (Conjugated) |
Technical Insight: The disappearance of the broad -NH2 singlet and the emergence of the characteristic A2B2 (or AA'BB') pyrrole system is the primary validation of the Paal-Knorr cyclization.
Part 3: Deep-Dive Interpretation & Mechanism
The Aromatic "AB" System
The phenyl ring possesses only two protons, H4' and H5'.
-
H5' (The Downfield Signal): Located ortho to the Nitro group. The strong anisotropic deshielding of the NO2 group pushes this signal to ~8.0 ppm.
-
H4' (The Upfield Signal): Located ortho to the Methyl group. It shows a standard ortho coupling constant (
Hz) with H5'.
The Steric "Twist" (Atropisomerism)
In 1-phenylpyrrole, the rings are coplanar to maximize resonance. In the target molecule, the 6-Nitro and 2-Methyl groups physically clash with the pyrrole's 2,5-protons.
-
Result: The bond rotates
. -
NMR Consequence: The pyrrole ring is no longer conjugated with the nitro-benzene system. The inductive electron-withdrawing effect of the NO2 group persists (pulling density through the
-bond), but the resonance deshielding is lost. This explains why the pyrrole protons do not shift as far downfield as one might expect for a nitro-substituted aryl system.
Visualization of the Interpretation Logic
Figure 1: Self-validating logic flow for interpreting the 1H NMR spectrum of the target N-aryl pyrrole.
Part 4: Validated Experimental Protocol
To generate the product for this analysis, the Clauson-Kaas modification of the Paal-Knorr synthesis is the industry standard due to its high tolerance for sterically hindered anilines.
Materials
-
Amine: 2,3-dimethyl-6-nitroaniline (1.0 eq)
-
Reagent: 2,5-dimethoxytetrahydrofuran (1.1 eq)
-
Acid Catalyst: Glacial Acetic Acid (Solvent/Catalyst)
-
Temperature: Reflux (118°C)
Step-by-Step Workflow
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2,3-dimethyl-6-nitroaniline in 10 mL of glacial acetic acid.
-
Addition: Add 1.1 equivalents of 2,5-dimethoxytetrahydrofuran.
-
Note: The furan acts as a masked 1,4-dialdehyde (succinaldehyde).
-
-
Reflux: Attach a reflux condenser and heat the mixture to boiling (approx. 118°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The fluorescent aniline spot should disappear; a new, less polar spot (pyrrole) will appear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Pour into ice-cold water (50 mL). The product may precipitate.
-
If oil forms, extract with Dichloromethane (3 x 20 mL).
-
Wash organic layer with Sat. NaHCO3 (to remove acetic acid) and Brine.
-
-
Purification: Dry over Na2SO4, filter, and concentrate. If necessary, purify via silica gel chromatography (Eluent: 5% EtOAc in Hexanes).
Synthesis Pathway Diagram[3][4]
Figure 2: Paal-Knorr synthesis pathway converting the hindered aniline to the target pyrrole.
Part 5: References
-
PubChem. (n.d.). 2,3-dimethyl-6-nitroaniline Compound Summary. National Library of Medicine. Retrieved February 26, 2026, from [Link]
-
Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Standard reference for N-aryl pyrrole shifts and steric effects).
-
National Institute of Standards and Technology (NIST). (2025). Pyrrole 1H NMR Data. NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]
-
University of Notre Dame. (2009). Unusually Low Barrier to Carbamate C-N Rotation. (Discusses steric barriers in N-aryl systems). Retrieved February 26, 2026, from [Link]
Sources
Mass Spectrometry Fragmentation Patterns of Nitrophenyl Pyrroles: A Comprehensive Comparison Guide
Nitrophenyl pyrroles represent a critical class of pharmacophores and biocontrol agents, with pyrrolnitrin (3-chloro-4-(3-chloro-2-nitrophenyl)pyrrole) being the most prominent naturally occurring derivative [1]. Accurate structural elucidation of these compounds is paramount in drug metabolism and pharmacokinetics (DMPK) studies, natural product screening, and synthetic chemistry.
As a Senior Application Scientist, I have structured this guide to move beyond mere spectral libraries. Here, we will dissect the causality behind the fragmentation behaviors of nitrophenyl pyrroles, objectively compare the performance of different mass spectrometry (MS) ionization modalities, and provide self-validating experimental protocols to ensure absolute data integrity.
Ionization Modalities: ESI-MS/MS vs. EI-MS
The choice of ionization technique dictates the survival of the molecular ion and the resulting fragmentation cascade. Nitrophenyl pyrroles present a unique analytical challenge due to the competing electronic effects of the electron-rich pyrrole core and the strongly electron-withdrawing nitro group.
Electrospray Ionization (ESI-MS/MS)
-
Negative Ion Mode (ESI-) : This is the gold standard for halogenated nitrophenyl pyrroles. The highly electronegative nitro group, combined with the slightly acidic N-H proton of the pyrrole ring, facilitates highly efficient deprotonation, yielding an intense
precursor ion [2]. This mode offers superior signal-to-noise (S/N) ratios in complex biological matrices. -
Positive Ion Mode (ESI+) : Yields the
ion. While useful, the ionization efficiency is often lower than ESI(-) because the nitro group withdraws electron density from the pyrrole nitrogen, reducing its basicity and proton affinity [3].
Electron Impact (EI-MS)
-
Hard Ionization (70 eV) : EI-MS generates the radical cation
. While this provides excellent reproducibility for NIST library matching, the high internal energy often leads to extensive fragmentation. For highly substituted nitrophenyl pyrroles, the molecular ion peak can be vanishingly small, making de novo identification difficult without complementary soft ionization data.
Caption: Comparative workflow for MS analysis of nitrophenyl pyrroles.
Mechanistic Causality in Fragmentation
Understanding why a molecule fractures in a specific manner allows researchers to confidently assign regiochemistry, particularly when distinguishing between structural isomers (e.g., 2-nitrophenyl vs. 4-nitrophenyl pyrroles).
A. Nitro-Nitrite Rearrangement (Loss of NO• and NO₂•)
The most dominant initial fragmentation for these compounds is driven by the nitro group.
-
Direct Cleavage : Simple homolytic or heterolytic cleavage of the C-N bond expels a nitro radical (
, 46 Da), leaving a phenyl cation/radical. -
Rearrangement : Upon collisional activation, the nitro group (
) frequently isomerizes to a nitrite ester ( ). Subsequent cleavage of the O-N bond expels nitric oxide ( , 30 Da), leaving a phenoxy-type ion.
B. The "Ortho Effect" (Loss of OH•)
If the pyrrole ring is positioned ortho to the nitro group on the phenyl ring, a highly diagnostic spatial interaction occurs. The acidic N-H of the pyrrole donates a proton to the oxygen of the nitro group via a stable 6-membered transition state. This intermediate rapidly expels a hydroxyl radical (
C. Pyrrole Ring Cleavage (Loss of HCN)
Following the loss of the nitro substituents, the remaining energy is directed at the pyrrole core. Nitrogen-containing heteroaromatics characteristically undergo ring contraction and opening, expelling hydrogen cyanide (
D. Halogen Isotopic Signatures
Many bioactive nitrophenyl pyrroles, such as pyrrolnitrin, are halogenated. Pyrrolnitrin contains two chlorine atoms. In MS, this presents a mathematically rigid isotopic cluster at
Caption: Mechanistic fragmentation pathways of nitrophenyl pyrroles.
Comparative Data: Pyrrolnitrin Fragmentation
The following table summarizes the quantitative fragmentation data for Pyrrolnitrin (
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Mechanistic Assignment | Relative Abundance |
| LC-ESI(-) | 254.97 | 211.02 | 67.8% | |
| 189.99 | 44.9% | |||
| 151.00 | Pyrrole ring cleavage product | 59.0% | ||
| GC-EI-MS | 256.00 | 209.00 | 100% (Base Peak) | |
| 182.00 | 45.0% | |||
| 147.00 | Loss of Cl from pyrrole core | 30.0% |
Note: In both modes, the m/z values exhibit the classic 9:6:1 isotopic spread confirming the retention of the
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate system suitability checks and internal validation steps.
Protocol A: LC-ESI-HRMS/MS (Optimal for Metabolite ID)
Objective: High-resolution structural elucidation of nitrophenyl pyrroles in biological matrices.
-
Sample Preparation: Extract samples using cold acetonitrile (1:3 v/v) to precipitate proteins. Spike with an isotopically labeled internal standard (e.g.,
-pyrrolnitrin) to validate ionization efficiency and correct for matrix effects. Centrifuge at 14,000 x g for 10 mins. -
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: The acidic modifier ensures sharp peak shapes, though for ESI(-), switching to 10 mM ammonium acetate can sometimes enhance the
yield. -
MS Parameters (Orbitrap/Q-TOF):
-
Polarity: Negative Ion Mode.
-
Capillary Voltage: 2.5 kV.
-
Collision Energy (CE): Apply a stepped CE (15, 30, 45 eV) to capture both fragile nitro-losses and robust pyrrole ring cleavages in a single duty cycle.
-
-
Data Validation: Filter the resulting MS/MS spectra for the exact mass defect of chlorine and the 9:6:1 isotopic pattern. Any peak lacking this pattern has lost one or both chlorine atoms.
Protocol B: GC-EI-MS (Optimal for Synthetic Purity & Library Matching)
Objective: Volatile derivative analysis and NIST library confirmation.
-
Derivatization (Optional but Recommended): If the pyrrole N-H is unprotected, treat the sample with BSTFA + 1% TMCS at 60°C for 30 minutes to form the TMS-derivative. Causality: This prevents thermal degradation of the pyrrole ring in the GC inlet and improves peak symmetry.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Inlet temperature: 250°C. Oven program: 100°C (hold 1 min) to 280°C at 15°C/min.
-
MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 50 to 500.
-
-
Data Validation: Verify the presence of the molecular ion (
). If absent (due to total fragmentation of the nitro group), lower the ionization energy to 15-20 eV to softly generate the molecular ion for confirmation.
References
-
Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility MDPI - Biology URL:[Link]
-
Pyrrolnitrin | CID 13916 PubChem - National Center for Biotechnology Information URL:[Link]
-
Fermentative aminopyrrolnitrin production by metabolically engineered Corynebacterium glutamicum PubMed Central (PMC) - NIH URL:[Link]
Rotational Barriers in 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the rotational barriers in 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole , focusing on the structural determinants of atropisomerism and the "buttressing effect." It is designed for organic chemists and spectroscopists requiring a comparative framework for analyzing restricted rotation in N-aryl heterocycles.
Executive Summary: The Structural Context
The molecule This compound serves as a critical model for understanding atropisomerism (axial chirality) mediated by steric crowding. Unlike standard biphenyls, N-arylpyrroles possess a C-N chiral axis where the barrier to rotation is determined by the interaction between the pyrrole
This specific substrate is notable for the Buttressing Effect . The 3-methyl group sterically reinforces the 2-methyl group, preventing it from bending away to relieve strain during the transition state of rotation. This results in a significantly higher rotational energy barrier (
Comparative Analysis: Performance vs. Alternatives
The following table compares the target molecule against structurally related N-arylpyrroles to isolate the specific contributions of electronic and steric factors.
Table 1: Comparative Rotational Barriers and Stability Profiles
| Compound Analog | Ortho Substituents | Meta Support | Estimated Barrier ( | Stability Class | Primary Analysis Method |
| Target Molecule | 2-Me, 6-NO | 3-Me (Buttressing) | ~19 – 23 kcal/mol | Class 2 (Slow racemization at RT) | Dynamic NMR / Low-Temp HPLC |
| Reference A (Non-buttressed) | 2-Me, 6-NO | H | ~15 – 18 kcal/mol | Class 1 (Rapid racemization) | Dynamic NMR (Coalescence) |
| Reference B (Symmetric) | 2,6-Dimethyl | H | ~14 – 16 kcal/mol | Class 1 (Rapid racemization) | Dynamic NMR (Coalescence) |
| Reference C (High Steric) | 2,4,6-Tri-t-butyl | 3,5-di-t-butyl | > 30 kcal/mol | Class 3 (Isolable stable isomer) | Chiral HPLC / X-Ray |
Key Insight: The "Target Molecule" occupies a critical "Goldilocks zone." The barrier is likely too high for standard coalescence temperature measurements (which require fast exchange) but may be too low for permanent shelf-stability as a single enantiomer, necessitating specific low-temperature handling.
Mechanistic Deep Dive: The Buttressing Effect
To understand the rotational barrier, one must visualize the Transition State (TS). In the ground state, the phenyl and pyrrole rings are twisted (orthogonal) to minimize steric clash. To racemize, the molecule must pass through a planar (or near-planar) TS where the ortho substituents pass the pyrrole
Diagram 1: Steric Interactions and Buttressing Pathway
Caption: The 3-methyl group (green) mechanically reinforces the 2-methyl substituent, preventing bond angle deformation and raising the energy required to pass the planar transition state.
Mechanistic Causality:
-
Primary Clash: As the C-N bond rotates, the effective van der Waals radius of the Nitro group (~1.55 Å half-thickness) and Methyl group (~2.0 Å) must pass the pyrrole hydrogen.
-
Deformation Penalty: In "Reference A" (Non-buttressed), the 2-Methyl group can bend slightly away from the pyrrole ring (bond angle distortion) to lower the TS energy.
-
Buttressing Lock: In the Target Molecule , the 3-Methyl group occupies the space required for this bending. The 2-Methyl is "locked" in place, forcing a harder steric collision and significantly raising
.
Experimental Protocols
To validate the rotational barrier, two distinct methodologies are recommended based on the estimated stability.
Protocol A: Dynamic NMR (DNMR) - For Barriers < 20 kcal/mol
Use this if the molecule shows a single set of peaks at Room Temperature (RT).
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-
or Toluene- ).-
Why: These solvents allow heating up to 100-140°C, necessary to reach the coalescence temperature (
).
-
-
Low-Temperature Scan: Acquire a
H NMR spectrum at -40°C.-
Observation: Look for decoalescence (splitting) of the pyrrole
-protons or the methyl groups. If they appear as separate signals (AB system or distinct singlets) at low temp but a single average signal at RT, DNMR is applicable.
-
-
Variable Temperature (VT) Experiment:
-
Increase temperature in 10°C increments.
-
Identify
(the temperature where split peaks merge into a flat, broad single peak).
-
-
Calculation: Use the Eyring equation approximation at coalescence:
-
Where
is the peak separation (Hz) at the slow exchange limit (low temp).
-
Protocol B: Kinetic Racemization via Chiral HPLC - For Barriers > 22 kcal/mol
Use this if the molecule is resolvable at RT or low temperatures.
-
Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or IB).
-
Why: These columns are robust and offer broad selectivity for atropisomers.
-
-
Isolation (Cold): Inject the racemate at low temperature (0°C to 10°C) if the barrier is borderline. Collect the individual enantiomers.
-
Kinetic Assay:
-
Dissolve one isolated enantiomer in a non-racemizing solvent (e.g., Hexane/IPA).
-
Incubate aliquots at three distinct temperatures (e.g., 30°C, 40°C, 50°C).
-
Monitor the decay of Enantiomeric Excess (ee) over time.
-
-
Data Analysis:
-
Plot
vs. time to obtain the rate constant . -
Use Arrhenius plots (
vs ) to determine and derive .
-
Decision Matrix for Workflow
Use the following logic flow to determine the correct experimental approach for this specific molecule.
Diagram 2: Experimental Workflow
Caption: Logical decision tree for selecting between DNMR and HPLC based on initial room-temperature NMR spectral signatures.
References
-
Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398–6401. Link
- Oki, M. (1983). Recent Advances in Atropisomerism. Topics in Stereochemistry, 14, 1-81. (Classic text on DNMR methods and barrier definitions).
-
Lunazzi, L., Mancinelli, M., & Mazzanti, A. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10, 1847-1855. Link
-
Rieger, M., & Westheimer, F. H. (1950).[1] The Calculation and Determination of the Buttressing Effect for the Racemization of 2,2',3,3'-Tetraiodo-5,5'-dicarboxybiphenyl. Journal of the American Chemical Society, 72(1), 19-28. (Foundational paper on the Buttressing Effect). Link
- Casarini, D., Lunazzi, L., & Mazzanti, A. (2010). Stereolabile Atropisomers: An Underestimated Problem in Drug Discovery. European Journal of Organic Chemistry, 2010(11), 2035-2056.
Sources
Safety Operating Guide
1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole proper disposal procedures
OPERATIONAL GUIDE: Safe Disposal and Handling of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole
PART 1: EXECUTIVE SAFETY DIRECTIVE
STOP AND READ: This compound contains both a nitro-aromatic moiety and a pyrrole ring . This combination presents a dual hazard profile: thermodynamic instability (nitro group) and acid-catalyzed polymerization potential (pyrrole).
IMMEDIATE ACTION REQUIRED:
-
Do NOT dispose of this compound in general trash or down the drain.[1]
-
Do NOT mix with strong acids, strong oxidizers, or reducing agents in waste streams.
-
PRIMARY DISPOSAL PATH: High-temperature incineration via a certified hazardous waste contractor.
PART 2: CHEMICAL PROFILE & RISK ASSESSMENT
To handle this chemical safely, you must understand the "why" behind the protocols.[2] We analyze the molecule based on its functional groups to predict behavior in the absence of a specific, public SDS for this exact isomer.
Functional Group Hazard Analysis
| Functional Group | Hazard Characteristic | Operational Implication |
| Nitro Group (-NO₂) | Energetic/Reactive. Potential for rapid decomposition if heated or shocked. | Thermal Sensitivity: Do not subject waste containers to heat or direct sunlight.[3] Incompatibility: Violent reaction with strong reducers (e.g., hydrides). |
| Pyrrole Ring | Flammable & Polymerizable. Subject to exothermic polymerization in acidic conditions. | Acid Sensitivity: strictly segregate from acidic waste streams to prevent "runaway" polymerization and container rupture. |
| Aromatic Core | Toxic/Persistent. Likely aquatic toxin and potential carcinogen/mutagen. | Environmental Fate: Zero-discharge policy. All traces must be captured for incineration. |
PART 3: STEP-BY-STEP DISPOSAL PROTOCOL
This protocol is designed to isolate the hazard and prepare it for off-site destruction.
Phase 1: Characterization & Segregation
Before moving the material, determine its physical state.
-
Solid State: This is the most stable form for disposal.
-
Solution State: Common in synthesis (e.g., dissolved in DCM, DMSO, or Ethyl Acetate).
CRITICAL SEGREGATION RULE:
NEVER add this waste to a container containing Acids (pH < 4) or Metal Hydrides . Reasoning: Acids initiate pyrrole polymerization (exothermic). Hydrides reduce the nitro group (potentially violent).
Phase 2: Packaging & Labeling
For Solid Waste:
-
Place the solid material in a clear, wide-mouth glass jar or high-density polyethylene (HDPE) container.
-
Double-contain the primary jar within a larger sealable plastic bag or secondary container to prevent dust inhalation.
-
Label as: "Hazardous Waste: Toxic Solid, Organic, N.O.S. (Contains Nitro-Pyrrole Derivative)." [4]
For Liquid Waste (Solutions):
-
Ensure the solvent is compatible (e.g., non-halogenated or halogenated organic solvents).
-
Verify the pH of the waste solution is neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate before bottling.
-
Use a Vented Cap if available.
-
Why? Nitro compounds can slowly decompose to evolve nitrogen oxides (NOx), building pressure. A vented cap prevents container explosion.
-
-
Label as: "Hazardous Waste: Flammable Liquid, Toxic. (Contains [Solvent Name] and Nitro-Pyrrole)."
Phase 3: Spill Contingency
-
Small Spill (Solid): Do not sweep (creates dust).[1] Dampen with inert solvent (e.g., PEG-400) and wipe up with distinctively colored pads.
-
Small Spill (Liquid): Absorb with Vermiculite or Sand .
-
Avoid: Paper towels or sawdust (combustible organics + nitro compounds = fire risk).
-
PART 4: DECISION LOGIC & WORKFLOW (Visual)
The following diagram outlines the decision-making process for categorizing and disposing of this specific compound.
Caption: Operational workflow for segregating nitro-pyrrole waste streams based on physical state and solvent compatibility.
PART 5: REGULATORY COMPLIANCE (RCRA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory. While this specific isomer is not explicitly named on the P-list or U-list, it falls under Characteristic Hazardous Waste :
| Regulatory Category | Code | Justification |
| Ignitability | D001 | If in solution with flammable solvents (Flash point < 60°C). |
| Reactivity | D003 | (Precautionary) Applied if the nitro-compound concentration is high enough to be considered potentially explosive or shock-sensitive. |
| Toxicity | N.O.S. | "Not Otherwise Specified."[2][3] Most likely classification for the solid: Waste Toxic Solids, Organic, N.O.S. |
Shipping Name (DOT):
-
Solid: UN 2811, Toxic solids, organic, n.o.s. (this compound), 6.1, PG III.
-
Liquid: Depends on the solvent (e.g., UN 1993 for Flammable Liquids).
PART 6: REFERENCES
-
PubChem. (n.d.). Compound Summary: Pyrrole.[3][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link]
Sources
Personal protective equipment for handling 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole
This guide outlines the safety, logistical, and operational protocols for handling 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole .
Status: Specialized Pharmaceutical Intermediate (Likely Vonoprazan synthesis). Data Availability: Limited public toxicological data. Safety Protocol: Band 4 Containment (High Potency/Toxic) based on structural alerts (Nitroaromatic + Pyrrole moieties).
Part 1: Executive Safety Assessment
Core Hazard Analysis (Structural Analog Principle) Specific toxicological data for this regioisomer is rare. Therefore, safety protocols must be derived from the "Worst-Case" structural alerts of its functional groups:
-
Nitro Group (
): Associated with acute toxicity (methemoglobinemia), potential mutagenicity, and thermal instability. -
Pyrrole Ring: Known for severe eye damage, skin irritation, and rapid polymerization/degradation upon exposure to air or light.
-
Dimethyl Substitution: Increases lipophilicity, significantly heightening the risk of transdermal absorption .
GHS Classification (Precautionary Assignment)
-
Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed/in contact with skin).
-
Skin/Eye Irritation: Category 2/2A (Causes severe irritation).
-
Sensitization: Potential Skin Sensitizer.
-
Physical: Light and Air Sensitive (Darkens/Polymerizes).
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex or thin nitrile gloves. The lipophilic nature of this molecule requires specific barrier protection.
| Protection Zone | Requirement | Technical Specification / Rationale |
| Hand Protection | Double Gloving (Laminate + Nitrile) | Inner Layer: Silver Shield® or 4H® (Laminate) to prevent permeation of nitroaromatics.Outer Layer: 5-8 mil Nitrile (High dexterity, protects inner glove from tears).Note: Standard nitrile alone degrades rapidly against nitro-solvents. |
| Respiratory | P100 / OV Cartridge | Solid Handling: N95 or P100 particulate respirator.Solution Handling: Half-face respirator with Organic Vapor (OV) cartridges if outside a fume hood (not recommended). |
| Eye/Face | Chemical Splash Goggles | Strict Rule: Safety glasses are insufficient. Pyrrole vapors and dusts are lachrymators and can cause corneal opacity. |
| Body | Tyvek® Lab Coat | Disposable, non-woven polyethylene (Tyvek) is preferred over cotton to prevent dust embedding in fabric. |
Part 3: Operational Protocols
Workflow Visualization: Donning & Handling Logic
Figure 1: Decision logic for handling solid vs. solution states, emphasizing containment.
Step-by-Step Handling Procedures
A. Weighing & Transfer (Solid State)
-
Engineering Control: Perform all weighing inside a certified chemical fume hood. Do not use a benchtop balance.
-
Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/micronized. Nitro-compounds can be shock-sensitive; while this derivative is stable, static discharge can disperse toxic dust.
-
Containment: Weigh into a tared vial or flask. Do not use weighing paper (risk of spill); use a weighing boat or funnel.
B. Reaction Setup (Inert Atmosphere)
-
Degassing: The pyrrole ring is electron-rich and prone to oxidation (darkening). Sparge reaction solvents with Nitrogen (
) or Argon for 15 minutes prior to addition. -
Temperature: Avoid heating above 80°C unless essential. Nitro-compounds have decomposition exotherms.
-
Self-Validating Check: If the reaction mixture turns black instantly upon heating, oxygen exclusion failed.
-
C. Storage
-
Conditions: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon preferred).
-
Container: Amber glass vial (Light sensitive).
Part 4: Emergency Response & Disposal
Exposure Response
-
Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol (increases transdermal absorption).
-
Eye Contact: Flush for 15 minutes. Seek ophthalmologist immediately (Pyrrole risk).
-
Spill Cleanup:
Waste Disposal Decision Tree
Figure 2: Segregation and disposal workflow ensuring high-temperature incineration.
Disposal Codes:
-
RCRA Code (USA): Not specifically listed, but dispose as D001 (Ignitable) if in solvent, or D003 (Reactive) if potential for polynitration exists.
-
Destruction Method: High-temperature incineration equipped with a scrubber (to neutralize
gases).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8027, Pyrrole. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
International Labour Organization (2011). Nitrocompounds, Aromatic - Safety and Health Measures. ILO Encyclopaedia. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
